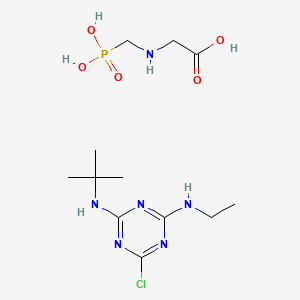
Folar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folar is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its polar nature, which means it has an uneven distribution of electron density, leading to partial positive and negative charges within the molecule. This characteristic makes it highly reactive and suitable for a range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Folar typically involves several steps, starting with the selection of appropriate precursor materials. Common synthetic routes include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic materials into this compound.
Chemical Vapor Deposition: This technique involves the deposition of gaseous reactants onto a substrate to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that can handle high temperatures and pressures. The process often involves continuous feed systems to ensure a steady supply of reactants and efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Folar undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Folar involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Cellular Membranes: Its polar nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.
Modulating Signal Transduction Pathways: This compound can influence various signaling pathways by interacting with receptors and other signaling molecules.
Comparación Con Compuestos Similares
Folar can be compared with other polar compounds such as:
Water (H₂O): Both are polar, but this compound has a more complex structure and higher reactivity.
Ethanol (CH₃CH₂OH): Similar in polarity, but this compound has a broader range of applications due to its larger molecular size and functional groups.
Hydrogen Fluoride (HF): Both exhibit strong polarity, but this compound’s reactivity and applications are more diverse.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including its polar nature and reactivity, make it a valuable tool in research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse fields.
Propiedades
Número CAS |
128516-38-1 |
|---|---|
Fórmula molecular |
C12H24ClN6O5P |
Peso molecular |
398.78 g/mol |
Nombre IUPAC |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C9H16ClN5.C3H8NO5P/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4;5-3(6)1-4-2-10(7,8)9/h5H2,1-4H3,(H2,11,12,13,14,15);4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clave InChI |
RZCHLGFRESKFTE-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C.C(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


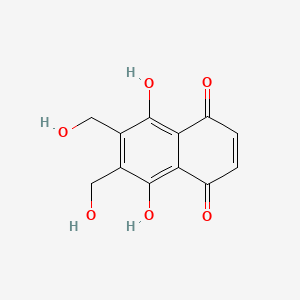
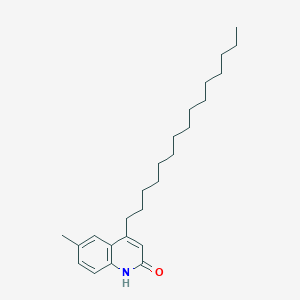
![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

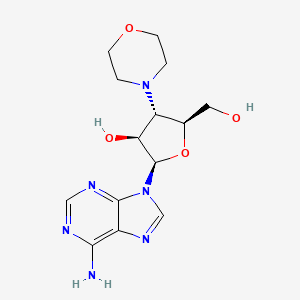

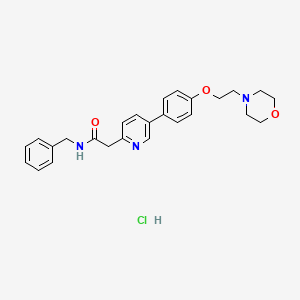
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
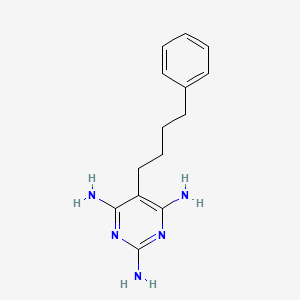


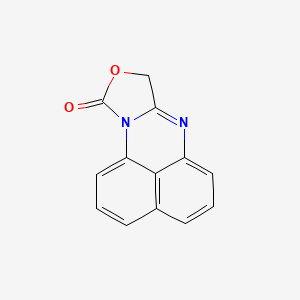
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
